BenchChemオンラインストアへようこそ!

Boc-cystamine hcl

ADC linker peptide synthesis quality control

Boc-cystamine HCl (CAS 93790-49-9) is the hydrochloride salt of mono-Boc-cystamine, engineered for sequential bioconjugation. Unlike symmetric cystamine (which crosslinks uncontrollably) or di-Boc-cystamine (which requires full deprotection), this compound provides the essential orthogonal strategy: one free amine for first conjugation, one Boc-protected amine reserved for later activation. The hydrochloride form delivers superior aqueous solubility for physiological buffer compatibility and documented ≥98% purity for ADC regulatory standards. Specified for 3-year shelf life at 4°C.

Molecular Formula C9H21ClN2O2S2
Molecular Weight 288.9 g/mol
CAS No. 93790-49-9
Cat. No. B1378150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-cystamine hcl
CAS93790-49-9
Molecular FormulaC9H21ClN2O2S2
Molecular Weight288.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCSSCCN.Cl
InChIInChI=1S/C9H20N2O2S2.ClH/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H
InChIKeyUKORFWDTJJFVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-cystamine HCl (CAS 93790-49-9): A Mono-Boc-Protected Disulfide Linker for ADC and Bioconjugate Chemistry


Boc-cystamine HCl (N-(tert-butyloxycarbonyl)cystamine hydrochloride, CAS 93790-49-9) is the hydrochloride salt form of mono-Boc-protected cystamine, a bifunctional building block containing a central bioreducible disulfide bond, one free primary amine, and one Boc-protected amine [1]. With molecular formula C₉H₂₁ClN₂O₂S₂ and molecular weight 288.86 g/mol, this compound serves as a cleavable linker in antibody-drug conjugate (ADC) synthesis and as a protected crosslinker in peptide chemistry and bioconjugation applications . The hydrochloride salt confers enhanced aqueous solubility and solid-state stability relative to the free base form [2].

Why Boc-cystamine HCl Cannot Be Freely Substituted with Cystamine, Di-Boc-cystamine, or Other Disulfide Linkers


Interchanging Boc-cystamine HCl with structurally related disulfide linkers introduces critical functional and handling differences that directly impact synthetic workflow and experimental outcomes. Unprotected cystamine (both amines free) yields uncontrolled crosslinking and homo-polymerization rather than selective conjugation, while di-Boc-cystamine (both amines protected) requires a deprotection step before any conjugation can occur and lacks the asymmetric bifunctionality required for sequential conjugation strategies [1]. Mono-Boc-cystamine free base (CAS 485800-26-8) exhibits different solubility properties and may be less suitable for aqueous reaction conditions compared to the hydrochloride salt . Similarly, alternative disulfide linkers such as cystine or N,N′-bis(acryloyl)cystamine serve different purposes—crosslinking versus stepwise conjugation—and cannot replicate the orthogonal protection strategy that defines Boc-cystamine HCl's utility [2]. The selection of this specific hydrochloride salt form is justified by quantifiable differences in purity specifications, solubility parameters, synthetic yield, and storage stability as documented below.

Quantitative Differentiation Evidence: Boc-cystamine HCl vs. Comparator Compounds


Purity Specifications: Boc-cystamine HCl (≥98%) vs. Free Base Mono-Boc-cystamine (≥95%)

Boc-cystamine HCl is commercially supplied with a minimum purity specification of ≥98%, as documented by multiple independent suppliers [1]. In contrast, the free base mono-Boc-cystamine (CAS 485800-26-8) is typically offered at ≥95% purity . This 3% absolute difference in minimum purity represents a 60% reduction in maximum impurity content (≤2% vs. ≤5%), which is consequential for applications requiring high batch-to-batch reproducibility such as ADC manufacturing and quantitative structure-activity relationship (QSAR) studies.

ADC linker peptide synthesis quality control

Aqueous Solubility: Boc-cystamine HCl Salt vs. Free Base Mono-Boc-cystamine

Boc-cystamine HCl is explicitly characterized as soluble in water, a property directly attributed to its hydrochloride salt form [1]. The free base mono-Boc-cystamine (CAS 485800-26-8) lacks this explicit aqueous solubility designation in vendor documentation and is primarily supplied with DMSO solubility data (10 mM in DMSO) . The hydrochloride salt form confers protonation of the free amine (pKa ~9-10), generating a positively charged ammonium species at physiological and near-neutral pH, thereby increasing hydrophilicity and aqueous compatibility. This functional difference is class-level: hydrochloride salts of amines generally exhibit 10- to 100-fold higher aqueous solubility than their free base counterparts [2].

aqueous chemistry bioconjugation formulation

Synthetic Yield: Mono-Boc-cystamine via Controlled Reduction (53%) vs. Direct Mono-Protection Approaches

A documented synthetic route to mono-Boc-cystamine (the free base form corresponding to Boc-cystamine HCl) proceeds via controlled NaBH₄ reduction of di-Boc-cystamine in ethanol, yielding 41.5 g of product from 77.37 g starting material (53% isolated yield) after distillation at 66-73°C at 0.25 torr . Alternative approaches involving direct mono-protection of cystamine with Boc anhydride produce complex mixtures of mono-Boc, di-Boc, and unreacted cystamine. One reported attempt to synthesize mono-Boc-cystamine via direct mono-protection yielded only 17.6% purity after HPLC-MS analysis, underscoring the difficulty of achieving selective mono-protection [1].

organic synthesis process chemistry yield optimization

Storage Stability: Boc-cystamine HCl (4°C, 3 years) vs. Free Base (-20°C, 1-6 months stock solution)

Boc-cystamine HCl is documented to be stable for 3 years when stored at 4°C (refrigerated) as a solid powder . In contrast, the free base mono-Boc-cystamine requires storage at -20°C as a solid, and stock solutions are stable for only 6 months at -80°C or 1 month at -20°C [1]. The hydrochloride salt form provides a 9-fold longer shelf life for stock solutions under comparable storage conditions (-80°C: 3 years for HCl salt solid vs. 6 months for free base solution) and eliminates the need for -20°C freezer storage for solid material.

compound storage inventory management stability

Orthogonal Bifunctionality: Boc-cystamine HCl Enables Stepwise Conjugation vs. Cystamine's Uncontrolled Crosslinking

Boc-cystamine HCl provides a single Boc-protected amine and a single free amine, enabling orthogonal, stepwise conjugation strategies . In contrast, unprotected cystamine (both amines free) reacts non-selectively, forming crosslinked products with both ends simultaneously rather than enabling sequential attachment of distinct moieties [1]. Di-Boc-cystamine (both amines protected) requires complete deprotection before any conjugation can proceed, eliminating the orthogonal advantage . The mono-protected architecture is specifically validated in ADC applications, where the free amine can be conjugated to an antibody or targeting ligand while the Boc-protected amine is reserved for subsequent deprotection and payload attachment [2].

bioconjugation ADC linker orthogonal protection

Physicochemical LogP: Boc-cystamine HCl (LogP 3.74) vs. Cystamine Free Base (LogP ~ -0.5 to 0)

Boc-cystamine HCl exhibits a calculated octanol-water partition coefficient (LogP) of 3.74, indicating moderate lipophilicity [1]. In contrast, cystamine free base has a significantly lower LogP (estimated -0.5 to 0), reflecting its higher polarity and aqueous preference [2]. The approximately 100- to 1000-fold higher lipophilicity of Boc-cystamine HCl translates to enhanced membrane permeability characteristics relevant to intracellular delivery applications. This difference stems from the Boc protecting group and the disulfide moiety masking polar amine character.

drug delivery membrane permeability linker design

High-Value Application Scenarios for Boc-cystamine HCl Based on Quantitative Evidence


ADC Linker Synthesis Requiring High-Purity Starting Materials and Aqueous Compatibility

Antibody-drug conjugate (ADC) development requires linkers with ≥98% purity to meet regulatory documentation standards and minimize immunogenicity from impurities. Boc-cystamine HCl meets this threshold with documented ≥98% purity from multiple suppliers, providing a 3% absolute purity advantage over the free base form . Additionally, its documented aqueous solubility enables direct conjugation in physiological buffers without organic co-solvents that may compromise antibody integrity, making it the preferred procurement choice for ADC bioconjugation workflows .

Multistep Peptide and Protein Engineering with Orthogonal Protection Requirements

In peptide synthesis and protein engineering applications requiring heterobifunctional disulfide crosslinkers, Boc-cystamine HCl provides the essential orthogonal protection strategy—one free amine for initial conjugation, one Boc-protected amine reserved for subsequent deprotection and second conjugation . This enables controlled, stepwise assembly of complex bioconjugates (e.g., peptide-drug conjugates, protein dimers) that cannot be achieved with symmetric cystamine or fully protected di-Boc-cystamine. The documented 3-year shelf life at 4°C further supports procurement for long-term peptide synthesis campaigns without frequent reordering .

Bioreducible Polymer and Gene Delivery Vector Synthesis

Boc-cystamine HCl serves as a protected precursor in the synthesis of bioreducible poly(amido amine)s (SS-PAOAs) for gene delivery applications . In these systems, the N-Boc protected oligoamine is incorporated into disulfide-containing polymers (via cystaminebisacrylamide), with the Boc group later removed to reveal cationic amine side chains that enable DNA condensation. The hydrochloride salt form's aqueous solubility facilitates polymerization in aqueous or mixed solvent systems, while its moderate lipophilicity (LogP 3.74) contributes to favorable polyplex membrane interactions post-deprotection .

Redox-Responsive Drug Delivery Nanocarrier Development

The central disulfide bond in Boc-cystamine HCl enables glutathione (GSH)-triggered cleavage in reducing environments such as the tumor microenvironment (GSH concentration 2-10 mM intracellular vs. 2-20 µM extracellular) . In cystamine-crosslinked nanogel systems, disulfide cleavage leads to swelling and accelerated drug release—NP-BAC nanogels show DTT-concentration-dependent release rates compared to nondegradable NP-BIS controls . Boc-cystamine HCl, as a mono-protected cystamine derivative, provides the same bioreducible disulfide core while offering orthogonal functionalization for nanocarrier surface modification, making it suitable for stimuli-responsive drug delivery platform development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-cystamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.